Demethoxyviridiol

Übersicht

Beschreibung

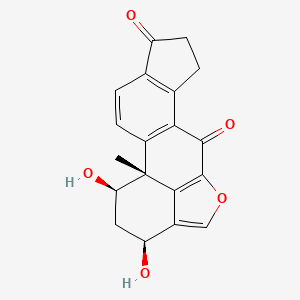

Demethoxyviridiol is a fungal metabolite belonging to the wortmannin and viridin classes. It is produced by various fungi, including Nodulisporium hinnuleum and Apiospora camptospora . This compound is known for its inhibitory effects on phosphatidylinositol 3-kinase, which plays a crucial role in cell signaling pathways .

Wissenschaftliche Forschungsanwendungen

Demethoxyviridiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: this compound hat sich als potenzielles antimikrobielles und antifungales Mittel gezeigt.

Industrie: Die Verbindung wird bei der Entwicklung neuer Pharmazeutika und Agrochemikalien eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung der Phosphatidylinositol-3-Kinase (PI3K) aus. Diese Hemmung stört den Phospholipid-Signalweg, was zu einer verringerten Zellproliferation und Überlebensfähigkeit führt . Die Verbindung beeinflusst auch andere molekulare Ziele, darunter Phospholipase D und Phosphatidylinositol-4,5-diphosphat-Phospholipase C .

Ähnliche Verbindungen:

Wortmannin: Ein weiterer Pilzmetabolit, der PI3K hemmt, jedoch mit unterschiedlicher Potenz und Selektivität.

Virone: Eine verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf PI3K.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Strukturmerkmale, wie dem kondensierten Furanring und den Hydroxylgruppen, die zu seinen besonderen biologischen Aktivitäten beitragen . Seine Fähigkeit, mehrere Enzyme im Phospholipid-Signalweg zu hemmen, macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Wirkmechanismus

Target of Action

Demethoxyviridiol is a mycotoxin originally isolated from the fungus N. hinnuleum . The primary target of this compound is phosphatidylinositol 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

This compound acts as an inhibitor of PI3K . By inhibiting PI3K, this compound can interfere with the PI3K/AKT/mTOR pathway, a critical signaling pathway in cells that is often overactive in cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a potential candidate for anti-cancer therapies .

Biochemical Pathways

The biosynthetic pathway of this compound involves a series of enzymatic reactions . The biosynthetic gene cluster for this compound consists of 19 genes, including six cytochrome P450 monooxygenase genes . Notably, the pregnane side-chain cleavage in the biosynthesis of this compound requires three enzymes: a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase . This is in sharp contrast to the single cytochrome P450-mediated process in mammalian cells .

Result of Action

This compound has been shown to induce lethality in day-old cockerels . It also exhibits antifungal and anti-inflammatory activities against plant pathogens such as Rhizoctonia solani and Pythium ultimum . Furthermore, it exhibits both plant-growth regulating and phytotoxic effects in plant systems .

Biochemische Analyse

Biochemical Properties

Demethoxyviridiol is known to interact with phosphatidylinositol 3-kinase (PI3K), acting as an inhibitor . The 3-keto group, the C1β–OH, and the aromatic ring C are important for the inhibition of PI3K .

Cellular Effects

This compound affects phospholipid signaling and proliferation of Swiss 3T3 cells . It has been shown to have antifungal and anti-inflammatory activities against plant pathogens such as Rhizoctonia solani and Pythium ultimum . It also exhibits both plant-growth regulating and phytotoxic effects in plant systems .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PI3K . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a target of interest for inhibitors like this compound .

Metabolic Pathways

The biosynthetic pathway for this compound involves the oxidative removal of carbons from sterol precursors . This process produces active molecules such as wortmannin, viridin, and this compound .

Subcellular Localization

For example, a compound localized in the nucleus might interact with DNA or nuclear proteins, while a compound in the cytoplasm might interact with cytoplasmic proteins or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One approach involves the use of rhodium-catalyzed cyclotrimerization, ring-closing metathesis, and thermal electrocyclic rearrangement . Another method employs asymmetric intramolecular Heck reactions to construct the pentacyclic core .

Industrial Production Methods: Industrial production of demethoxyviridiol typically involves fermentation processes using fungal strains such as Nodulisporium hinnuleum. The fermentation broth is then extracted and purified to isolate the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Demethoxyviridiol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden häufig verwendet, um die Verbindung für verschiedene Anwendungen zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt, um die Verbindung zu reduzieren.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und methoxylierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Wortmannin: Another fungal metabolite that inhibits PI3K but with different potency and selectivity.

Viridin: Shares a similar steroidal framework and biological activity but differs in its functional groups.

Virone: A related compound with similar inhibitory effects on PI3K.

Uniqueness: Demethoxyviridiol is unique due to its specific structural features, such as the fused furan ring and hydroxyl groups, which contribute to its distinct biological activities . Its ability to inhibit multiple enzymes in the phospholipid signaling pathway makes it a valuable tool in scientific research .

Eigenschaften

IUPAC Name |

(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSCBUARECIOCW-KSMMKXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972058 | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56617-66-4 | |

| Record name | Demethoxyviridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYVIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Demethoxyviridiol and where is it found?

A1: this compound is a fungal metabolite first isolated from an unidentified fungus. [] It is also produced by Hymenoscyphus pseudoalbidus, the fungus responsible for ash dieback disease. [] Structurally, it is related to other compounds like viridiol and demethoxyviridin. [, ]

Q2: Has the structure of this compound been confirmed?

A2: Yes, the structure of this compound was confirmed by X-ray analysis. [] While the exact spectroscopic data isn't provided in the abstracts, this technique confirms its molecular structure.

Q3: Does this compound exhibit any biological activity?

A3: Yes, this compound, along with hyfraxinic acid and viridiol, displayed notable phytotoxicity. These compounds induced necrotic lesions on leaves of various plant species at concentrations of 0.5 mg/mL and 1.0 mg/mL. [] This suggests a potential role in the pathogenicity of Hymenoscyphus fraxineus.

Q4: Are there any known derivatives of this compound?

A4: Yes, several structurally related compounds have been identified, including viridiol, 1-deoxyviridiol, and demethoxyviridin. [, ] Research also identified 1-deoxy-2-demethylviridiol, 3-dihydrovirone, B-norviridin enol, B-norviridiol lactone and 1β-hydroxy-2α-hydroasterogynin A as related compounds, though these are classified as B-norsteroids. [] These findings suggest the potential for exploring structure-activity relationships within this family of compounds.

Q5: What are the implications of this compound being found in Hymenoscyphus fraxineus?

A5: The presence of this compound in Hymenoscyphus fraxineus, the causal agent of ash dieback, is significant. [] This finding, alongside the compound's demonstrated phytotoxicity, suggests it might play a role in the disease's progression. Further research on this compound's specific mechanisms of action in plants and its potential as a target for disease control is warranted.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.